- Diastereoselective acylation of 3,4-dihydro-3-methyl-2H-[1,4]benzoxazines with 2-phenoxy carbonyl chloridesTetrahedron: Asymmetry, 2015, 26(5-6), 312-319,
Cas no 940-31-8 (2-phenoxypropanoic acid)

2-phenoxypropanoic acid structure
Nome del prodotto:2-phenoxypropanoic acid
2-phenoxypropanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Phenoxypropanoic acid
- 2-Phenoxypropionic acid
- Alpha-Methylphenoxyacetic Acid
- 2-Phenoxypropionic A
- 2-Phenoxypropionicacid Solution
- (+/-)-2-phenyloxypropanoic acid
- (2RS)-2-phenoxypropionic acid
- 2-Phenoxy-propanoic acid
- 2-phenoxy-propanoicaci
- 2-phenoxy-propionicaci
- 2-Phenoxypropionsure
- acidephenoxy-2-propionique
- a-Phenoxypropionic acid
- DL-2-PHENOXYPROPIONIC ACID
- phenoxypropanoic acid
- phenoxypropionic acid
- Propionic acid,2-phenoxy
- α-Methylphenoxyacetic Acid
- Propanoic acid, 2-phenoxy-
- alpha-Phenoxypropionic acid
- Acide phenoxy-2-propionique
- PROPIONIC ACID, 2-PHENOXY-
- Acide phenoxy-2-propionique [French]
- .alpha.-Phenoxypropionic acid
- .alpha.-Methylphenoxyacetic acid
- SXERGJJQSKIUIC-UHFFFAOYSA-N
- (S)-2-phenoxypropanoic acid
- Propanoic acid, phen
- 2-Phenoxypropanoic acid (ACI)
- Propionic acid, 2-phenoxy- (7CI, 8CI)
- (±)-2-Phenoxypropionic acid
- 2-PPA
- DL
- NSC 1866
- NSC 404102
- α-Phenoxypropionic acid
- ChemDiv3_001384
- SR-01000423857
- EINECS 213-370-5
- STK397471
- SR-01000423857-1
- Propionic acid, 2-phenoxy-(VAN) (8CI)
- NSC1866
- DTXSID10870812
- AI3-17384
- Propionic acid, 2-phenoxy- (VAN)
- AKOS000103747
- AKOS016050270
- AR3815
- alpha-Phenoxypropinic acid
- MFCD00002643
- HMS1476O20
- 2-POPA
- W-100218
- 2-phenoxy-propionic acid
- BBL002385
- NSC-404102
- AN-651/40401218
- F0722-6589
- NS00014738
- EN300-18286
- 2-Phenoxypropionicacid
- Z57825333
- 2-Phenoxypropanoicacid
- Propionic acid, 2-phenoxy-(VAN)
- P0318
- ALBB-000255
- 2-Phenoxypropionic acid, >=98%
- BS-3903
- AB89135
- NCGC00180553-01
- SY049728
- NSC-1866
- 2-phenoxy propionic acid
- Propanoic acid, 2-phenoxy-, (.+/-.)-
- SCHEMBL43054
- 940-31-8
- DTXCID60818502
- 2-Phenoxypropanoic acid #
- CS-W021018
- 1912-21-6
- NSC404102
- BRD-A44629442-001-01-5
- CHEBI:169988
- EU-0070543
- IDI1_020350
- 2-phenoxypropanoic acid
-
- MDL: MFCD00002643
- Inchi: 1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
- Chiave InChI: SXERGJJQSKIUIC-UHFFFAOYSA-N
- Sorrisi: O=C(C(C)OC1C=CC=CC=1)O
- BRN: 3198799
Proprietà calcolate
- Massa esatta: 166.06300
- Massa monoisotopica: 166.062994177g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 150
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.5
- Carica superficiale: 0
- XLogP3: 1.7
Proprietà sperimentali
- Colore/forma: White to Yellow Solid
- Densità: 1.1708 (rough estimate)
- Punto di fusione: 114.0 to 117.0 deg-C
- Punto di ebollizione: 265 °C(lit.)
- Punto di infiammabilità: 265°C
- Indice di rifrazione: 1.5500 (estimate)
- PSA: 46.53000
- LogP: 1.53850
- Solubilità: Non determinato
- Pressione di vapore: 0.0±0.5 mmHg at 25°C
2-phenoxypropanoic acid Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302;H315;H319;H335
- Dichiarazione di avvertimento: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:1
- Codice categoria di pericolo: R36/37/38: irritante per occhi, vie respiratorie e pelle
- Istruzioni di sicurezza: S24/25
- RTECS:UF6515000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:Room temperature
2-phenoxypropanoic acid Dati doganali
- CODICE SA:2918990090
- Dati doganali:
Codice doganale cinese:
2918990090Panoramica:
2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
2-phenoxypropanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM112743-500g |
2-phenoxypropanoic acid |
940-31-8 | 95+% | 500g |
$509 | 2024-07-19 | |
abcr | AB140341-500 g |
2-Phenoxypropionic acid, 98%; . |
940-31-8 | 98% | 500 g |
€211.30 | 2023-07-20 | |
Enamine | EN300-18286-50.0g |
2-phenoxypropanoic acid |
940-31-8 | 95% | 50g |
$63.0 | 2023-05-03 | |
Life Chemicals | F0722-6589-0.25g |
2-phenoxypropanoic acid |
940-31-8 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P114961-1g |
2-phenoxypropanoic acid |
940-31-8 | 1g |
¥823.90 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047060-5g |
2-Phenoxypropanoic acid |
940-31-8 | 98% | 5g |
¥48.00 | 2024-04-24 | |
eNovation Chemicals LLC | D549069-250g |
2-phenoxypropanoic acid |
940-31-8 | 95% | 250g |
$325 | 2024-05-24 | |
eNovation Chemicals LLC | D549069-500g |
2-phenoxypropanoic acid |
940-31-8 | 95% | 500g |
$568 | 2024-05-24 | |
TRC | P318815-10g |
2-Phenoxypropionic Acid |
940-31-8 | 10g |
$ 150.00 | 2023-09-06 | ||
Apollo Scientific | OR12736-100g |
2-Phenoxypropanoic acid |
940-31-8 | 98+% | 100g |
£95.00 | 2025-02-19 |
2-phenoxypropanoic acid Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 °C; 24 h, 4 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 5 h, rt
Riferimento
- Preparation of substituted pyrimidinamines as inhibitors to target HIV-1 Nef-CD80/CD86 interactions for therapeutic intervention, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: Iridium(1+), [2-[(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-2,2… Solvents: Methanol ; 24 h, 0.6 MPa, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
Riferimento
- Preparation of spiro phosphine-oxazoline iridium(I) complexes as catalyst for asymmetric hydrogenation of unsaturated carboxylic acids, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 - 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, rt
Riferimento
- Chemoenzymatic Synthesis of Enantioenriched (R)- and (S)-Aryloxyalkanoic HerbicidesEuropean Journal of Organic Chemistry, 2022, 2022(25),,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 65 °C
1.2 pH 4
1.2 pH 4
Riferimento
- Process for preparation of 2-phenoxypropionyl chloride as key intermediate of fenoxanil from phenol and 2-chloropropionic acid, China, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Benzene , Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; 3.5 h, 50 °C
1.2 Reagents: Hydrochloric acid ; pH 1 - 2
1.2 Reagents: Hydrochloric acid ; pH 1 - 2
Riferimento
- Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanismInternational Journal of Food Properties, 2023, 26(1), 108-121,
Synthetic Routes 7
Condizioni di reazione
Riferimento
- Enantioselective hydrolysis of (aryloxy)propionic esters by bovine serum albumin: enhancement in selectivity by β-cyclodextrinTetrahedron: Asymmetry, 1991, 2(1), 39-42,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; 5 - 60 min, < 0 °C
1.2 1 - 10 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 4 h, 35 °C
1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 1 - 12 h, reflux
1.2 1 - 10 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 4 h, 35 °C
1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 1 - 12 h, reflux
Riferimento
- Compounds for use in treating neuromuscular disorders, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condizioni di reazione
Riferimento
- Synthesis and herbicidal activity of 12-(aryloxyacyloxyimino)-1,15-pentadecanelactone derivativesJournal of Agricultural and Food Chemistry, 2009, 57(2), 610-617,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 80 °C; 3 h, 75 - 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 80 °C; 3 h, 75 - 80 °C
Riferimento
- Novel Shikonin Derivatives Targeting Tubulin as Anticancer AgentsChemical Biology & Drug Design, 2014, 84(5), 603-615,
Synthetic Routes 11
Synthetic Routes 12
Condizioni di reazione
Riferimento
- Direct α-lithiation of phenoxyacetic acid and electrophilic substitutionJournal of Organic Chemistry, 1978, 43(4), 772-3,
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 24 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Riferimento
- Access to Optically Enriched α-Aryloxycarboxylic Esters via Carbene-Catalyzed Dynamic Kinetic Resolution and TransesterificationOrganic Letters, 2020, 22(9), 3335-3338,
Synthetic Routes 16
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
- Acyclic stereoselection. 23. Lactaldehyde enolate equivalentsJournal of the American Chemical Society, 1984, 106(26), 8161-74,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 25 °C
Riferimento
- Preparation of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]-2-(aryloxy)acetamide as PRMT5 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 18
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Riferimento
- Optimization of Benzoxazole-Based Inhibitors of Cryptosporidium parvum Inosine 5'-Monophosphate DehydrogenaseJournal of Medicinal Chemistry, 2013, 56(10), 4028-4043,
Synthetic Routes 20
Condizioni di reazione
Riferimento
- Compounds and methods for treating mammalian gastrointestinal microbial infections, World Intellectual Property Organization, , ,
2-phenoxypropanoic acid Raw materials
- ethyl 2-phenoxypropanate
- 2-Propenoic acid, 2-phenoxy-
- Dilithium phenoxyethan-2-idoate
- Propanoic acid,2-bromo-, sodium salt (1:1)
- Methyl DL-2-bromopropionate
- ethyl 2-bromopropanoate
- 2-(4-Chlorophenoxy)propanoic acid
- Methyl 2-Phenoxypropanoate
2-phenoxypropanoic acid Preparation Products
2-phenoxypropanoic acid Letteratura correlata
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Dmitry A. Gruzdev,Sergey A. Vakarov,Marina A. Korolyova,Ekaterina V. Bartashevich,Andrey A. Tumashov,Evgeny N. Chulakov,Marina A. Ezhikova,Mikhail I. Kodess,Galina L. Levit,Victor P. Krasnov Org. Biomol. Chem. 2022 20 862
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Robert A. Hill,Marie Claire Parker Nat. Prod. Rep. 2002 19 2-iii
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Shinsuke Ishihara,Jan Labuta,Wim Van Rossom,Daisuke Ishikawa,Kosuke Minami,Jonathan P. Hill,Katsuhiko Ariga Phys. Chem. Chem. Phys. 2014 16 9713
-
4. Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivativesKeiichi Watanabe,Shin-ichi Ueji J. Chem. Soc. Perkin Trans. 1 2001 1386
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Makoto Hashimoto,Tomoya Nakagita,Takumi Misaka RSC Adv. 2021 11 32236
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:940-31-8)2-phenoxypropanoic acid

Purezza:99%
Quantità:500g
Prezzo ($):184.0